Tetrahydrofuran hydroperoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

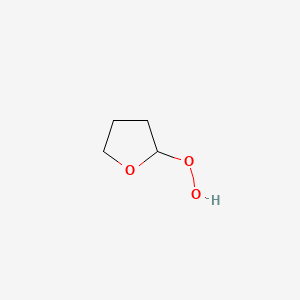

Tetrahydrofuran hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

Tetrahydrofuran hydroperoxide is formed through the oxidation of tetrahydrofuran, particularly under conditions that promote peroxide formation. It is characterized by the molecular formula C4H8O3 and is known for its potential instability, which can lead to hazardous situations if not handled properly .

Polymer Chemistry

This compound plays a crucial role in polymer synthesis, especially in the production of polyethers and polyurethanes.

- Cationic Polymerization : this compound can act as an initiator in cationic polymerization processes. This method is particularly useful for synthesizing complex polymers with tailored properties. For instance, it has been explored for creating polyethylenimine derivatives, which are important in drug delivery systems .

- Polymer Blending : The compound is also used in blending with other polymers to enhance mechanical properties and thermal stability. Its ability to form cross-links within polymer matrices can improve the overall performance of materials used in various applications, including coatings and adhesives .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound due to its solvent properties and reactivity.

- Solvent for Reactions : It serves as a solvent in numerous synthetic procedures, particularly where polar solvents are required. Its miscibility with water makes it an ideal candidate for reactions involving hydrophilic compounds .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound has been employed in the synthesis of certain APIs, where its oxidative properties can facilitate specific reaction pathways that are otherwise challenging to achieve .

Safety Considerations

While this compound has valuable applications, it also poses significant safety risks due to its potential to form explosive peroxides when concentrated or improperly stored.

- Hazardous Incidents : Several incidents have been reported where peroxide contamination led to explosions during laboratory procedures involving tetrahydrofuran. For instance, a case study highlighted an explosion caused by concentrated peroxides in tetrahydrofuran during a rotary evaporation process .

- Preventive Measures : To mitigate risks, it is essential to store this compound under controlled conditions and use stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation. Regular monitoring of peroxide levels is also recommended .

Case Study 1: Polymer Synthesis

A study investigated the use of this compound as an initiator for the synthesis of polyethylenimine derivatives. The results indicated that the polymer demonstrated enhanced antibacterial properties, making it suitable for biomedical applications such as wound dressings .

Case Study 2: Pharmaceutical Reactions

In another research effort, this compound was utilized as a solvent for synthesizing complex molecules in drug development. The findings showed that reactions conducted in this medium yielded higher purity products compared to traditional solvents due to improved solubility and reaction kinetics .

Eigenschaften

CAS-Nummer |

4676-82-8 |

|---|---|

Molekularformel |

C4H8O3 |

Molekulargewicht |

104.1 g/mol |

IUPAC-Name |

2-hydroperoxyoxolane |

InChI |

InChI=1S/C4H8O3/c5-7-4-2-1-3-6-4/h4-5H,1-3H2 |

InChI-Schlüssel |

JSZPBTUOIOMFMS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)OO |

Kanonische SMILES |

C1CC(OC1)OO |

Key on ui other cas no. |

4676-82-8 |

Synonyme |

2-hydroperoxytetrahydrofuran THF-OOH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.